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Compound of Interest

Compound Name: N-ethyl-2,2-dimethylpropanamide

Cat. No.: B3378496

For Immediate Release

LACK OF PUBLIC DATA SPURS METHODOLOGICAL FOCUS FOR N-ETHYL-2,2-
DIMETHYLPROPANAMIDE THERMOCHEMISTRY

In the realm of pharmaceutical and chemical research, a thorough understanding of the
thermochemical properties of molecules is paramount for process development, safety
assessment, and computational modeling. This technical guide addresses the thermochemical
data of N-ethyl-2,2-dimethylpropanamide (CAS 14278-29-6), a tertiary amide with potential
applications in various chemical syntheses. However, a comprehensive search of publicly
available databases reveals a conspicuous absence of experimentally determined
thermochemical data for this compound.

This guide, therefore, pivots from a simple data repository to a detailed methodological
roadmap for researchers, scientists, and drug development professionals. It outlines the
established experimental and computational techniques that are essential for determining the
key thermochemical parameters of N-ethyl-2,2-dimethylpropanamide, specifically its
standard molar enthalpy of formation and standard molar enthalpy of vaporization.

Quantitative Thermochemical Data
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Due to the absence of experimental values in the public domain, the following table presents
computationally derived data for N-ethyl-2,2-dimethylpropanamide, alongside placeholders to
highlight the need for experimental verification.

Table 1: Thermochemical Data for N-ethyl-2,2-dimethylpropanamide (C7H15NO)

Property Symbol Value (kJ-mol—?) Method

Standard Molar
Enthalpy of Formation  AfHm°(1) Data Not Available
(Liquid, 298.15 K)

Experimental (To be

determined)

Standard Molar

Enthalpy of ) Experimental (To be
T AvapHm® Data Not Available )

Vaporization (298.15 determined)

K)

Standard Molar ]
Computational (e.g.,

Enthalpy of Formation AfHm®
by @ G4/G3(MP2))

(Gas, 298.15 K)

Experimental Protocols for Thermochemical
Characterization

To obtain the crucial, yet unavailable, experimental data for N-ethyl-2,2-
dimethylpropanamide, the following established protocols are recommended.

Determination of the Standard Molar Enthalpy of
Formation (Liquid Phase) by Rotating-Bomb
Combustion Calorimetry

The standard molar enthalpy of formation of a nitrogen-containing organic compound like N-
ethyl-2,2-dimethylpropanamide is accurately determined using rotating-bomb calorimetry.
This technique is essential to ensure the complete combustion of the compound and the
dissolution of nitrogen oxides into a uniform solution for accurate correction terms.

Experimental Workflow:
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Sample Preparation: A precisely weighed pellet of high-purity N-ethyl-2,2-
dimethylpropanamide is placed in a crucible within the combustion bomb.

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with a known excess
of pure oxygen to approximately 30 atm. A small, known amount of water is added to the
bomb to dissolve the nitrogen oxides formed during combustion.

Calorimeter Assembly: The sealed bomb is placed in a calorimeter bucket containing a
precisely measured quantity of water. The entire assembly is housed in an isothermal jacket
to minimize heat exchange with the surroundings.

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature
change of the water in the calorimeter is monitored with high precision over time until a
stable final temperature is reached. The bomb is rotated during the experiment to ensure a
homogeneous solution of the final products.

Analysis of Combustion Products: The contents of the bomb are analyzed for nitric acid and
any unburnt carbon.

Calculation: The energy of combustion is calculated from the corrected temperature rise and
the energy equivalent of the calorimeter system, which is determined by calibrating with a
standard substance like benzoic acid. The standard enthalpy of formation is then derived
using Hess's law.

Determination of the Standard Molar Enthalpy of
Vaporization by the Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of a
substance at different temperatures, from which the enthalpy of vaporization can be calculated
using the Clausius-Clapeyron equation.

Experimental Workflow:

o Sample Saturation: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known,
slow, and constant flow rate through a saturator containing the liquid N-ethyl-2,2-
dimethylpropanamide. The saturator is maintained at a precise and constant temperature.
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» Vapor Transport and Condensation: The carrier gas, now saturated with the vapor of the
analyte, is passed through a condenser (a cold trap) where the vapor is quantitatively
collected.

o Quantification: The amount of condensed substance is determined, typically by gravimetry or
chromatography.

» Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas
stream (i.e., the vapor pressure) is calculated from the amount of condensed substance, the
volume of the carrier gas, and the temperature, assuming ideal gas behavior.

o Temperature Dependence: The experiment is repeated at several different temperatures.

o Enthalpy of Vaporization Calculation: The natural logarithm of the vapor pressure is plotted
against the reciprocal of the absolute temperature. The standard molar enthalpy of
vaporization is then derived from the slope of this plot (slope = -AvapHm°/R, where R is the
ideal gas constant).

Computational Protocols for Thermochemical
Prediction

In the absence of experimental data, high-accuracy computational methods are invaluable for
predicting thermochemical properties. The Gaussian-n (Gn) composite theories, such as G4
and G3(MP2), are well-established for their ability to yield results with "chemical accuracy"
(typically within 4-5 kJ-mol~* of experimental values).[1][2]

G4 and G3(MP2) Composite Methods

These methods involve a series of well-defined ab initio molecular orbital calculations to arrive
at a highly accurate total energy for a given molecule. The general workflow for calculating the
gas-phase enthalpy of formation is as follows:

o Geometry Optimization: The molecular geometry of N-ethyl-2,2-dimethylpropanamide is
optimized at a specified level of theory (e.g., B3LYP/6-31G(2df,p) for G4 theory).[3]

 Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain
the zero-point vibrational energy (ZPVE) and thermal corrections.
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» Single-Point Energy Calculations: A series of single-point energy calculations are performed
with progressively larger basis sets and higher levels of electron correlation (e.g., CCSD(T)).

[3]

o Extrapolation and Corrections: The results are extrapolated to the complete basis set limit,
and empirical higher-level corrections are added to compensate for known systematic
deficiencies in the calculations.[3]

o Atomization Energy Calculation: The total energy of the molecule is used to calculate the
atomization energy, which is the energy required to break the molecule into its constituent
atoms in the gas phase.

» Enthalpy of Formation Calculation: The gas-phase standard molar enthalpy of formation at
298.15 K is then calculated by combining the computed atomization energy with the
experimentally known enthalpies of formation of the constituent atoms in their standard
states.[1]

Visualization of the Integrated Approach

The following diagram illustrates the logical workflow for obtaining reliable thermochemical data
for N-ethyl-2,2-dimethylpropanamide, emphasizing the synergy between experimental and
computational approaches.
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Workflow for Thermochemical Data Determination
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Caption: Logical workflow for obtaining and validating thermochemical data.

This guide underscores the importance of a multi-faceted approach to thermochemical
characterization, especially for compounds with limited available data. By combining rigorous
experimental measurements with high-accuracy computational predictions, researchers can
confidently establish the fundamental thermochemical properties of N-ethyl-2,2-
dimethylpropanamide, thereby facilitating its potential applications in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylpropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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